what is N1-methyladenosine hydroiodide
what is N1-methyladenosine hydroiodide
An In-Depth Technical Guide to N1-methyladenosine Hydroiodide for Researchers, Scientists, and Drug Development Professionals
Abstract
N1-methyladenosine (m1A) is a dynamic and reversible post-transcriptional RNA modification integral to the field of epitranscriptomics. By introducing a positive charge and disrupting canonical Watson-Crick base pairing, m1A significantly alters RNA structure and function, thereby influencing a myriad of biological processes including translation, RNA stability, and splicing.[1][2][3] The dysregulation of m1A has been increasingly linked to the pathogenesis of numerous human diseases, particularly cancer and neurological disorders, making it a focal point for both basic research and therapeutic development.[][5] N1-methyladenosine hydroiodide serves as a critical research tool in this domain. As a stable, salt form of the modified nucleoside, it is primarily used as a certified reference standard for the absolute quantification of m1A in biological samples via mass spectrometry and as a reagent in biochemical and cellular assays to probe the functional consequences of this modification. This guide provides a comprehensive overview of the biological context of m1A, the chemical properties of its hydroiodide salt, detailed protocols for its use in quantitative analysis, a comparison of detection methodologies, and a discussion of its applications in disease research and drug discovery.
Introduction to N1-methyladenosine (m1A): An Epitranscriptomic Regulator
Cellular RNAs are decorated with over 170 distinct chemical modifications, creating a layer of regulatory control known as the epitranscriptome.[3] Among these, N1-methyladenosine (m1A) is a conserved modification where a methyl group is added to the N1 position of adenosine.[2] This modification is not merely a static structural feature; it is a dynamic and reversible mark regulated by a dedicated suite of proteins.
The "Writers," "Erasers," and "Readers" of m1A
The cellular m1A landscape is controlled by three classes of proteins that install, remove, and recognize the modification:
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Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the target adenosine.[6] Key writers include the TRMT6/TRMT61A complex, TRMT61B, TRMT10C, and NML (RRP8), which exhibit specificity for different RNA types (tRNA, mRNA, rRNA) and subcellular locations (nucleus, mitochondria).[7][8][9][10]
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Erasers (Demethylases): These enzymes remove the methyl group, rendering the modification reversible. The primary erasers belong to the AlkB homolog (ALKBH) family, including ALKBH1 and ALKBH3, as well as the fat mass and obesity-associated protein (FTO), which was initially identified as an m6A demethylase but also targets m1A.[6][8][11]
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Readers (Binding Proteins): These proteins specifically recognize and bind to m1A-modified RNA, translating the chemical mark into a functional outcome. The YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1) have been identified as readers that can recognize m1A and influence the stability, translation, and degradation of the modified RNA.[8][9][10]
Biological Significance of m1A Modification
The addition of a methyl group at the N1 position of adenosine imparts a positive charge and sterically hinders the Watson-Crick face, preventing A:U base pairing and favoring Hoogsteen interactions.[2][3][7] This fundamental change has profound effects on RNA biology:
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RNA Structure and Stability: m1A is crucial for establishing and stabilizing the tertiary structure of non-coding RNAs, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA).[2][3][12] In tRNA, m1A at positions like 58 is critical for proper folding and stability.[7]
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Regulation of Translation: The impact of m1A on translation is context-dependent. In tRNA, m1A modifications can enhance translational efficiency and fidelity.[5][6] Conversely, when present in the coding sequence of messenger RNA (mRNA), m1A can disrupt ribosome progression and inhibit translation elongation.[2][7]
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mRNA Splicing and Stability: The presence of m1A can influence mRNA splicing and overall transcript stability, often by mediating the binding of "reader" proteins that recruit decay machinery or, conversely, stabilizing factors.[2]
N1-methyladenosine Hydroiodide: The Research Compound
To study the function and quantify the levels of m1A, researchers require a stable, pure form of the nucleoside. N1-methyladenosine hydroiodide is the most common chemical form used for these applications.[][13] The hydroiodide salt enhances the compound's stability and may improve its solubility in certain solvents compared to the free base.[13]
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 34308-25-3 (also listed as 208845-22-1) | [][14][15][16] |
| Molecular Formula | C₁₁H₁₆IN₅O₄ | [] |
| Molecular Weight | 409.18 g/mol | [][16] |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO (20 mg/ml), DMF (5 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [17] |
Rationale for Use in Research
N1-methyladenosine hydroiodide is indispensable for epitranscriptomics research for two primary reasons:
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Quantitative Standard: It serves as the definitive analytical standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By preparing serial dilutions, researchers can generate a precise calibration curve to determine the absolute quantity (e.g., fmol) of m1A present in digested RNA samples from cells, tissues, or biofluids.
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Biochemical Reagent: It can be used in various in vitro and cellular assays. For example, it can be used in enzyme kinetic studies with m1A demethylases or as a competitor in binding assays with m1A reader proteins.
Handling, Storage, and Chemical Stability
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Storage: The compound should be stored as a solid at -20°C, protected from light and moisture.
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Solution Stability: While stable in aprotic solvents like DMSO, prolonged storage in aqueous or alkaline solutions should be avoided. Under alkaline conditions, m1A can undergo a Dimroth rearrangement to form the isomeric N6-methyladenosine (m6A), which would compromise experimental results.[18] This rearrangement is slow in 2M ammonia in methanol but proceeds more readily in aqueous ammonia.[18]
Core Methodologies and Protocols
The following protocols describe the fundamental use of N1-methyladenosine hydroiodide as an analytical standard for the most common application: quantification by LC-MS/MS.
Protocol 1: Preparation of Standard Solutions for Quantitative Analysis
Objective: To prepare a stock solution and a serial dilution series of N1-methyladenosine hydroiodide for generating a calibration curve for LC-MS/MS analysis.
Materials:
-
N1-methyladenosine hydroiodide (solid)
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LC-MS grade water
-
LC-MS grade methanol or acetonitrile
-
Calibrated analytical balance
-
Volumetric flasks and precision micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 1.0 mg of N1-methyladenosine hydroiodide using an analytical balance. Record the exact weight.
-
Quantitatively transfer the solid to a 1.0 mL volumetric flask.
-
Add a small amount of LC-MS grade water or DMSO to dissolve the solid completely.
-
Bring the final volume to 1.0 mL with LC-MS grade water. Mix thoroughly by inversion. This is your primary stock solution. Causality Note: Using volumetric glassware and a calibrated balance is critical for ensuring the accuracy of the stock concentration, which underpins the entire quantification.
-
-
Intermediate Stock (e.g., 10 µg/mL):
-
Perform a 1:100 dilution of the primary stock. For example, transfer 10 µL of the 1 mg/mL stock into a tube containing 990 µL of LC-MS grade water.
-
-
Working Standard Serial Dilutions:
-
Prepare a series of working standards from the intermediate stock to cover the expected concentration range of your biological samples. A typical range might be 0.05 ng/mL to 50 ng/mL.
-
For each point on the calibration curve, dilute the intermediate stock accordingly. For example, to make a 50 ng/mL standard, mix 50 µL of the 10 µg/mL intermediate stock with 950 µL of water (this is a 1:20 dilution, adjust volumes as needed for your specific concentration points).
-
Always include a "zero" standard (blank) containing only the solvent.
-
-
Internal Standard:
-
For robust quantification, spike all standards and biological samples with a fixed concentration of a stable isotope-labeled internal standard, such as N1-methyladenosine-d3.[19] Causality Note: The internal standard co-elutes with the analyte but is distinguished by mass. It corrects for variations in sample preparation, injection volume, and ion suppression, dramatically improving analytical precision.
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Caption: Workflow for preparing N1-methyladenosine hydroiodide analytical standards.
Protocol 2: Global m1A Quantification in RNA by LC-MS/MS
Objective: To digest total RNA to its constituent nucleosides and quantify the m1A/A ratio using isotope-dilution LC-MS/MS.
Materials:
-
Purified total RNA (100-200 ng)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
N1-methyladenosine-d3 (Internal Standard)
-
LC-MS system with a C18 reverse-phase column and a triple quadrupole mass spectrometer
Procedure:
-
RNA Digestion:
-
In a microfuge tube, combine 100-200 ng of total RNA with a known amount of the m1A-d3 internal standard.
-
Add Nuclease P1 buffer and Nuclease P1 enzyme. Incubate at 37°C for 2 hours. Causality Note: Nuclease P1 is a 3'-endonuclease that cleaves RNA into 5'-mononucleotides.
-
Add BAP buffer and BAP enzyme. Incubate at 37°C for an additional 2 hours. Causality Note: BAP removes the 5'-phosphate group, yielding free nucleosides, which are the required analytes for MS analysis.
-
-
Sample Cleanup:
-
Centrifuge the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes. The nucleosides will be in the filtrate.
-
-
LC-MS/MS Analysis:
-
Inject the filtrate onto a reverse-phase C18 column.
-
Elute the nucleosides using a gradient of aqueous mobile phase (e.g., ammonium acetate) and organic mobile phase (e.g., acetonitrile).[20]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for adenosine (A), N1-methyladenosine (m1A), and the internal standard (m1A-d3).[20]
-
-
Data Analysis:
-
Integrate the peak areas for m1A and A from the sample chromatograms.
-
Use the calibration curve generated in Protocol 1 to calculate the absolute amount of m1A in the sample.
-
Calculate the m1A/A ratio to determine the relative abundance of the modification.
-
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